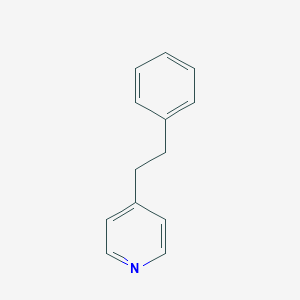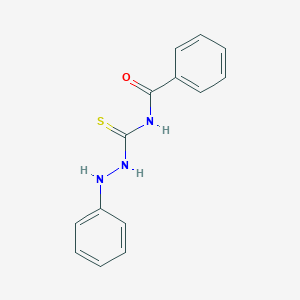
N-(2-Phenylhydrazinecarbothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Phenylhydrazinecarbothioyl)benzamide, also known as PB-TZT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. PB-TZT is a thiosemicarbazone derivative that has been synthesized through a simple and efficient method.
Mechanism of Action
The mechanism of action of N-(2-Phenylhydrazinecarbothioyl)benzamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting the activity of these enzymes, this compound may disrupt various cellular processes and induce cell death.
Biochemical and Physiological Effects:
This compound has been found to induce various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models. This compound has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(2-Phenylhydrazinecarbothioyl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound has also shown promising results in various scientific research applications, making it a potential candidate for further studies. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its exact molecular targets. In addition, this compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics need to be further evaluated.
Future Directions
There are several future directions for the research on N-(2-Phenylhydrazinecarbothioyl)benzamide. One potential direction is to further investigate its mechanism of action and molecular targets. This could lead to the development of more specific and effective this compound derivatives for various scientific research applications. Another direction is to evaluate the toxicity and pharmacokinetics of this compound in vivo, which could provide valuable information for its potential use as a therapeutic agent. Additionally, this compound could be further studied for its potential applications in other research fields, such as neurodegenerative diseases and infectious diseases.
Synthesis Methods
N-(2-Phenylhydrazinecarbothioyl)benzamide has been synthesized through a one-pot reaction between 2-phenylhydrazinecarbothioamide and benzaldehyde in the presence of thiosemicarbazide. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain this compound in high yield and purity.
Scientific Research Applications
N-(2-Phenylhydrazinecarbothioyl)benzamide has shown promising results in various scientific research applications. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. This compound has been found to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, this compound has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Properties
| 13207-53-9 | |
Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-(anilinocarbamothioyl)benzamide |
InChI |
InChI=1S/C14H13N3OS/c18-13(11-7-3-1-4-8-11)15-14(19)17-16-12-9-5-2-6-10-12/h1-10,16H,(H2,15,17,18,19) |
InChI Key |
MEWJIOUZPAYWHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC2=CC=CC=C2 |
synonyms |
BenzaMide, N-[(2-phenylhydrazino)thioxoMethyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



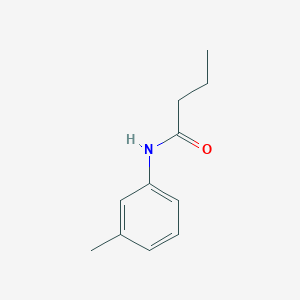

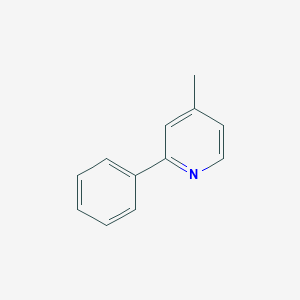


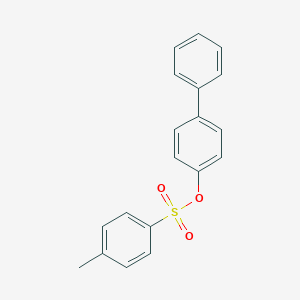
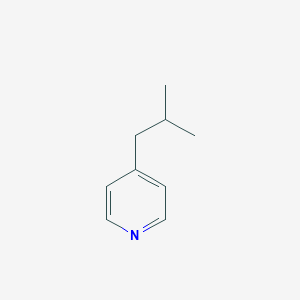
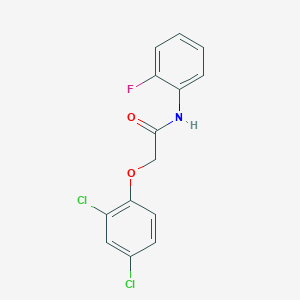
![Benzamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B184582.png)


